3-(3-Chlorophenyl)-1-[4-(propan-2-yl)benzyl]-1-pyridin-2-ylurea
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Overview
Description
3-(3-Chlorophenyl)-1-{[4-(Propan-2-yl)phenyl]methyl}-1-(Pyridin-2-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorinated phenyl group, an isopropyl-substituted phenyl group, and a pyridinyl group, all connected through a urea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-{[4-(Propan-2-yl)phenyl]methyl}-1-(Pyridin-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Urea Linkage: The reaction between an isocyanate and an amine to form the urea linkage.
Substitution Reactions: Introduction of the chlorophenyl and pyridinyl groups through nucleophilic substitution reactions.
Coupling Reactions: Use of coupling agents such as palladium catalysts to attach the isopropyl-substituted phenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. Key factors include:
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Catalysts: Use of specific catalysts to accelerate reactions and improve efficiency.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-{[4-(Propan-2-yl)phenyl]methyl}-1-(Pyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-1-{[4-(Propan-2-yl)phenyl]methyl}-1-(Pyridin-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-{[4-(Propan-2-yl)phenyl]methyl}-1-(Pyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-{[4-(Methyl)phenyl]methyl}-1-(Pyridin-2-yl)urea
- 3-(3-Chlorophenyl)-1-{[4-(Ethyl)phenyl]methyl}-1-(Pyridin-2-yl)urea
- 3-(3-Chlorophenyl)-1-{[4-(Butyl)phenyl]methyl}-1-(Pyridin-2-yl)urea
Uniqueness
3-(3-Chlorophenyl)-1-{[4-(Propan-2-yl)phenyl]methyl}-1-(Pyridin-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22ClN3O |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[(4-propan-2-ylphenyl)methyl]-1-pyridin-2-ylurea |
InChI |
InChI=1S/C22H22ClN3O/c1-16(2)18-11-9-17(10-12-18)15-26(21-8-3-4-13-24-21)22(27)25-20-7-5-6-19(23)14-20/h3-14,16H,15H2,1-2H3,(H,25,27) |
InChI Key |
WZNMXRNIENXCIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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